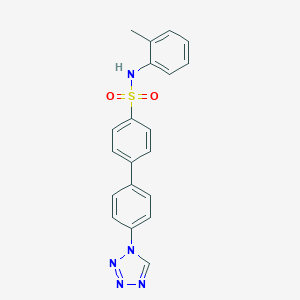![molecular formula C17H14F3N3OS B299745 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299745.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
作用機序
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of various biological targets, including enzymes and receptors. This compound has been shown to interact with the protein kinase CK2, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic animals.
実験室実験の利点と制限
The advantages of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its ability to interact with multiple biological targets, making it a versatile compound for drug development. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
The potential future directions for research on 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide include exploring its therapeutic potential in various diseases, including cancer, diabetes, and inflammation. Further studies are needed to understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new therapeutic agents.
合成法
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the reaction of benzimidazole with thioacetic acid, followed by the reaction with 3-(trifluoromethyl)benzaldehyde and acetic anhydride. The final product is obtained through purification and isolation techniques.
科学的研究の応用
The potential therapeutic properties of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide have been explored in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
特性
分子式 |
C17H14F3N3OS |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)21-16(24)10-25-9-15-22-13-6-1-2-7-14(13)23-15/h1-8H,9-10H2,(H,21,24)(H,22,23) |
InChIキー |
YFYGQJMDBKMLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)
amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)


![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)

